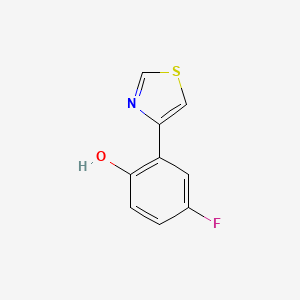
4-Fluoro-2-(thiazol-4-yl)phénol
Vue d'ensemble
Description
“4-Fluoro-2-(thiazol-4-yl)phenol” is an organic compound with the molecular formula C9H6FNOS . It is also known as Fluoro Thiazol Phenol. The compound’s background can be traced back to the field of medicinal chemistry, where it has been studied for potential applications as a drug candidate.
Molecular Structure Analysis
The molecular weight of “4-Fluoro-2-(thiazol-4-yl)phenol” is 195.22 . The IUPAC name is 4-fluoro-2-(1,3-thiazol-4-yl)phenol . The InChI code is 1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-2-(thiazol-4-yl)phenol” include a molecular weight of 195.22 . The IUPAC name is 4-fluoro-2-(1,3-thiazol-4-yl)phenol . The InChI code is 1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H .Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Les dérivés du thiazole ont été identifiés comme des inhibiteurs potentiels de la 5-lipoxygénase (5-LO), une enzyme impliquée dans les maladies cutanées liées à l'inflammation .
Activités fongicides
Certains composés thiazoliques présentent des activités fongicides contre une variété de champignons phytopathogènes, ce qui pourrait être pertinent pour les applications agricoles .
Activités antimicrobiennes
Ces composés ont montré une efficacité contre diverses souches bactériennes et fongiques, suggérant leur utilisation dans le développement de nouveaux agents antimicrobiens .
Activité antitumorale et cytotoxique
Les thiazoles ont été synthétisés et testés pour leur cytotoxicité contre des lignées de cellules tumorales humaines, indiquant leur potentiel dans la recherche sur le cancer .
Propriétés antioxydantes
Les dérivés du thiazole ont été examinés pour leurs propriétés antioxydantes in vitro, ce qui est important pour lutter contre les maladies liées au stress oxydatif .
Orientations Futures
Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the future directions for “4-Fluoro-2-(thiazol-4-yl)phenol” could involve further exploration of its potential applications in these areas.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include 4-fluoro-2-(thiazol-4-yl)phenol, have been found in many biologically active compounds such as antimicrobial, antifungal, and antitumor drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Analyse Biochimique
Biochemical Properties
4-Fluoro-2-(thiazol-4-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, 4-Fluoro-2-(thiazol-4-yl)phenol has shown potential in inhibiting certain microbial enzymes, thereby exhibiting antimicrobial properties .
Cellular Effects
The effects of 4-Fluoro-2-(thiazol-4-yl)phenol on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, 4-Fluoro-2-(thiazol-4-yl)phenol affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . This compound also modulates cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 4-Fluoro-2-(thiazol-4-yl)phenol exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and subsequent cell death . Additionally, it inhibits the activity of certain enzymes involved in cellular metabolism, leading to reduced energy production and cell proliferation . The compound also influences gene expression by modulating transcription factors and signaling pathways, resulting in altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-(thiazol-4-yl)phenol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and air . Degradation products of 4-Fluoro-2-(thiazol-4-yl)phenol have been found to have reduced biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-(thiazol-4-yl)phenol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
4-Fluoro-2-(thiazol-4-yl)phenol is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to affect the levels of key metabolites involved in energy production and cellular signaling .
Transport and Distribution
Within cells and tissues, 4-Fluoro-2-(thiazol-4-yl)phenol is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of 4-Fluoro-2-(thiazol-4-yl)phenol plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Its presence in the mitochondria is particularly significant, as it can disrupt mitochondrial function and induce apoptosis .
Propriétés
IUPAC Name |
4-fluoro-2-(1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNRLTSGOQVABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


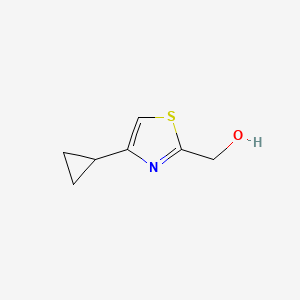
![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)

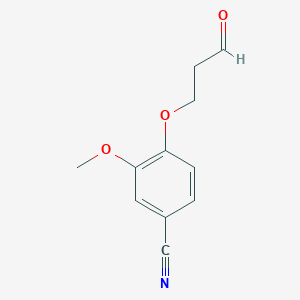
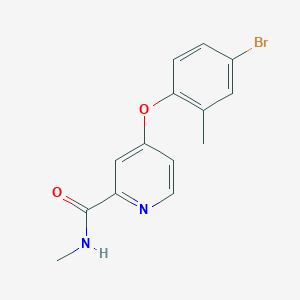



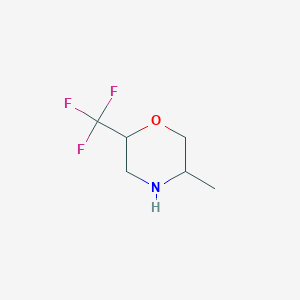
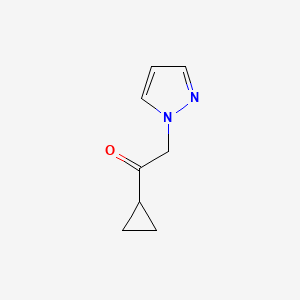


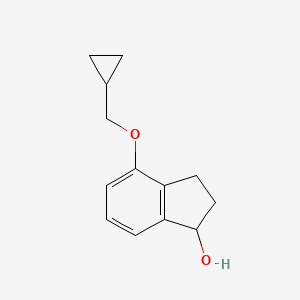
![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)
